[Ala2,8,9,11,19,22,24,25,27,28]-VIP: A Deep Dive into a Selective VPAC1 Receptor Agonist
[Ala2,8,9,11,19,22,24,25,27,28]-VIP: A Deep Dive into a Selective VPAC1 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide with a wide array of physiological functions, mediated primarily through its interaction with two G protein-coupled receptors: VPAC1 and VPAC2. The therapeutic potential of VIP is often hindered by its short half-life and lack of receptor selectivity. [Ala2,8,9,11,19,22,24,25,27,28]-VIP is a synthetic analog of VIP, engineered for enhanced metabolic stability and high selectivity for the human VPAC1 receptor. This technical guide provides a comprehensive overview of the structure, function, and experimental characterization of this potent VPAC1 agonist.
Introduction
Vasoactive Intestinal Peptide (VIP) plays crucial roles in various physiological processes, including smooth muscle relaxation, vasodilation, and modulation of the immune system.[1] Its effects are transduced through the VPAC1 and VPAC2 receptors, which are expressed in numerous tissues throughout the body. The development of receptor-selective VIP analogs is a key area of research for targeting specific therapeutic areas while minimizing off-target effects. [Ala2,8,9,11,19,22,24,25,27,28]-VIP is a "simplified" VIP analog in which ten amino acid residues have been substituted with alanine (B10760859). This modification was designed to create a more stable and highly selective ligand for the human VPAC1 receptor.[2]
Structure and Modifications
The primary structure of human VIP and the modifications in [Ala2,8,9,11,19,22,24,25,27,28]-VIP are detailed below. The alanine substitutions are strategically placed to enhance selectivity for the VPAC1 receptor.
Table 1: Amino Acid Sequence Comparison
| Position | Human VIP | [Ala2,8,9,11,19,22,24,25,27,28]-VIP |
| 1 | His | His |
| 2 | Ser | Ala |
| 3 | Asp | Asp |
| 4 | Ala | Ala |
| 5 | Val | Val |
| 6 | Phe | Phe |
| 7 | Thr | Thr |
| 8 | Asp | Ala |
| 9 | Asn | Ala |
| 10 | Tyr | Tyr |
| 11 | Thr | Ala |
| 12 | Arg | Arg |
| 13 | Leu | Leu |
| 14 | Arg | Arg |
| 15 | Lys | Lys |
| 16 | Gln | Gln |
| 17 | Met | Met |
| 18 | Ala | Ala |
| 19 | Val | Ala |
| 20 | Lys | Lys |
| 21 | Lys | Lys |
| 22 | Tyr | Ala |
| 23 | Leu | Leu |
| 24 | Asn | Ala |
| 25 | Ser | Ala |
| 26 | Ile | Ile |
| 27 | Leu | Ala |
| 28 | Asn | Ala |
Function and Receptor Selectivity
[Ala2,8,9,11,19,22,24,25,27,28]-VIP is a potent and highly selective agonist for the human VPAC1 receptor. This selectivity is critical for its potential therapeutic applications, as it allows for the targeted activation of the VPAC1 signaling pathway.
Table 2: Receptor Binding Affinity
| Ligand | Receptor | IC50 (nM) | Selectivity (VPAC2/VPAC1) |
| [Ala2,8,9,11,19,22,24,25,27,28]-VIP | hVPAC1 | ~11.5 - 13.2[2] | >2000-fold[2] |
| [Ala2,8,9,11,19,22,24,25,27,28]-VIP | hVPAC2 | >30,000[2] |
Signaling Pathways
Upon binding to the VPAC1 receptor, [Ala2,8,9,11,19,22,24,25,27,28]-VIP primarily activates the canonical Gs alpha subunit (Gαs) signaling cascade. This leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein).[3][4]
In addition to the primary Gαs pathway, VPAC1 receptor activation can also lead to the activation of other signaling cascades, including the phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K) pathways, which can influence cellular processes such as calcium mobilization and cell survival.[1][5]
Caption: VPAC1 Receptor Signaling Pathways.
Experimental Protocols
The characterization of [Ala2,8,9,11,19,22,24,25,27,28]-VIP involves several key experimental procedures. The following are detailed methodologies representative of those used in the field.
Solid-Phase Peptide Synthesis
This protocol outlines the manual synthesis of VIP analogs using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Caption: Solid-Phase Peptide Synthesis Workflow.
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of the VIP analog for VPAC receptors.
Caption: Radioligand Binding Assay Workflow.
cAMP Accumulation Assay
This protocol details the measurement of intracellular cAMP levels following receptor activation.
Caption: cAMP Accumulation Assay Workflow.
Conclusion
[Ala2,8,9,11,19,22,24,25,27,28]-VIP represents a significant advancement in the design of selective VIP receptor agonists. Its high affinity and remarkable selectivity for the human VPAC1 receptor make it an invaluable tool for elucidating the specific physiological roles of this receptor. Furthermore, its engineered stability suggests potential for therapeutic development in conditions where targeted VPAC1 activation is desirable. This guide provides a foundational understanding of its structure, function, and the experimental methodologies used for its characterization, serving as a valuable resource for researchers in the field.
References
- 1. researchgate.net [researchgate.net]
- 2. [Ala2,8,9,11,19,22,24,25,27,28]-VIP | CAS:866552-34-3 | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Mechanisms involved in VPAC receptors activation and regulation: lessons from pharmacological and mutagenesis studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
